1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone (molecular formula: C₁₈H₁₆BrClN₂O₂, molecular weight: 408.7) is a piperidine-based ketone derivative featuring two critical structural motifs:
- A 3-bromopyridin-2-yloxy substituent on the 4-position of the piperidine ring.
- A 4-chlorophenyl group attached to the ethanone moiety.
Its design leverages halogenated aromatic systems (Br, Cl) for enhanced lipophilicity and target binding, while the piperidine core contributes to conformational flexibility .
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-2-1-9-21-18(16)24-15-7-10-22(11-8-15)17(23)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIQTESYMMHPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Piperidine Derivative: The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group.
Coupling Reactions: The final step involves coupling the bromopyridine intermediate with the piperidine derivative and the chlorophenyl ethanone moiety. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs with Varied Ethanone Substituents
Key Comparisons :
- Cyclopentylthio vs. 4-Chlorophenyl: The analog 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (C₁₇H₂₃BrN₂O₂S, MW: 399.3) replaces the 4-chlorophenyl group with a cyclopentylthio moiety. This substitution reduces aromaticity but introduces sulfur, which may enhance metabolic stability or alter solubility .
- Pyridinyl-Methoxy vs. Bromopyridinyloxy : Compound S12 (1-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)prop-2-en-1-one, C₂₂H₂₀ClN₃O₂, MW: 401.87) features a bulkier pyridinyl-methoxy group and an α,β-unsaturated ketone. The unsaturated system could improve electrophilic reactivity, impacting biological target interactions .
Table 1: Structural and Physicochemical Comparisons
*Estimated based on halogen and aromatic group contributions.
Halogen Substitution Effects on the Pyridine Ring
- Bromo vs. Chloro: The target’s 3-bromopyridine group (C-Br bond length: ~1.9 Å) offers greater steric bulk and polarizability compared to 3-chloropyridine analogs (e.g., 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, C₁₉H₂₁ClN₂O₄, MW: 376.8). Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while chlorine’s smaller size could enhance solubility .
- Bromophenyl vs.
Biological Activity
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone, a synthetic compound, has garnered attention for its potential biological activities. This compound features a complex structure that includes a bromopyridinyl group and a piperidine ring, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromopyridinyl and piperidine moieties enhances its binding affinity to specific proteins, potentially leading to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit histone acetyltransferases (HATs) such as p300 and CARM1, which play critical roles in cancer cell proliferation and survival.
In a study involving various piperidine derivatives, compounds were tested for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (acute myeloid leukemia). The most effective derivatives achieved IC50 values in the submicromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 0.5 | p300 inhibition |
| 2 | U937 | 0.3 | CARM1 inhibition |
Antiviral Activity
Additionally, there is emerging evidence that compounds with similar structural features may possess antiviral properties. For example, some derivatives have been shown to inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Inhibition of Tumor Growth : A recent study demonstrated that a derivative with similar characteristics significantly inhibited tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
- Synergistic Effects : Another investigation revealed that when combined with traditional chemotherapeutics, this compound enhanced the efficacy of treatment regimens in resistant cancer cell lines.
Safety and Toxicology
While promising results have been observed regarding the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to cytotoxic effects in non-target cells. Therefore, further studies are necessary to establish safe dosage ranges and identify potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
